molecular formula C14H19NO4 B164759 (S)-2-(Boc-amino)-2-phenylpropanoic acid CAS No. 802541-88-4

(S)-2-(Boc-amino)-2-phenylpropanoic acid

Cat. No.: B164759
CAS No.: 802541-88-4
M. Wt: 265.3 g/mol
InChI Key: WOGUASPHMADVMU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Boc-amino)-2-phenylpropanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group on the amino function. This compound is widely used in peptide synthesis and serves as a building block in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Boc-amino)-2-phenylpropanoic acid typically involves the protection of the amino group of (S)-2-amino-2-phenylpropanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Boc-amino)-2-phenylpropanoic acid is unique due to its Boc protecting group, which offers stability under acidic conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in solid-phase peptide synthesis where selective deprotection is crucial .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUASPHMADVMU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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